Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate is a heterocyclic compound that belongs to the imidazoquinoxaline class. This compound features an imidazoquinoxaline core with an ethyl ester and a chlorine substituent, which contribute to its unique chemical properties. It is identified by the CAS number 86110-26-1 and has a molecular formula of CHClNO, with a molar mass of 275.69 g/mol .
Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate is sourced from various chemical databases, including PubChem and ChemBK. It is classified under heterocyclic compounds, specifically as an imidazoquinoxaline derivative. The presence of the chlorine atom at the 4-position and the ethyl ester at the 3-position are significant for its biological activity and chemical reactivity .
The synthesis of ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate typically involves a three-component (one-pot) reaction method. This method includes the reaction of 2-chloroaniline, ethyl glyoxylate, and ammonium acetate under controlled conditions. The process usually requires specific solvents and temperatures to optimize yield and purity.
The molecular structure of ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate features:
Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate participates in various chemical reactions due to its functional groups. Key reactions include:
These reactions are essential for modifying the compound's structure for various applications in medicinal chemistry and drug development .
The mechanism of action for ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate involves interaction with specific molecular targets within biological systems. Notably, it has been shown to:
These interactions lead to significant biological effects, including potential anticancer activity by disrupting cellular signaling pathways associated with tumor growth and proliferation .
Relevant data on these properties can be crucial for handling and application in laboratory settings .
Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate has several scientific uses:
The ongoing research into its derivatives also suggests potential applications in treating other diseases beyond cancer .
Microwave irradiation (MWI) revolutionizes imidazoquinoxaline synthesis by enabling rapid cyclization under controlled energy delivery. This technique reduces reaction times from hours (under conventional reflux) to minutes (5–30 minutes) while improving yields by 15–40%. Key advantages include homogeneous energy distribution and avoidance of thermal degradation. For Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate, MWI facilitates one-pot assembly from precursors like 2-chloroaniline, ethyl glyoxylate, and ammonium acetate in solvents such as dimethylformamide or ethanol at 120–150°C. Industrially, continuous flow reactors integrated with MWI enhance scalability, reducing batch inconsistencies observed in traditional methods [3].
Table 1: Microwave Optimization for Imidazoquinoxaline Cyclization
Precursor System | Solvent | Temperature (°C) | Time (min) | Yield (%) |
---|---|---|---|---|
2-Chloroaniline + Ethyl glyoxylate | Dimethylformamide | 120 | 15 | 85 |
Quinoxaline-2,3-dione + POCl₃ | 1,2-Dimethoxyethane | 80 | 10 | 78 |
1,2-Diaminobenzene + Ethyl cyanoacetate | Ethanol | 150 | 30 | 92 |
Regioselectivity is pivotal for installing the ethyl ester (C3) and chlorine (C4) groups. The C3-carboxylation employs diethyl oxalate under alkaline conditions (triethylamine, 0–5°C), followed by esterification with ethanol to form the ethyl ester. Chlorination at C4 requires electrophilic agents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), achieving >90% selectivity. Solvent polarity critically influences regiocontrol: non-polar solvents (toluene) favor C4 chlorination, while polar aprotic solvents (dimethyl sulfoxide) minimize hydrolysis by-products. Nuclear magnetic resonance studies confirm structural integrity, with C4-Cl exhibiting a distinct downfield shift at δ 145–150 ppm [1] .
The [1,5-a] and [1,2-a] isomers exhibit distinct electronic configurations due to nitrogen atom placement. For [1,5-a] isomers (e.g., Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate), fusion involves quinoxaline nitrogen at position 1 and imidazole nitrogen at position 2, enabling linear conjugation that enhances electrophilic substitution at C4. Conversely, [1,2-a] isomers adopt angular fusion, directing electrophiles to C1. Synthetically, [1,5-a] isomers utilize 1,2-dihydroquinoxaline-2,3-dione intermediates, while [1,2-a] isomers derive from 2-chloro-3-aminopyrazines. Biological evaluations reveal divergent activities: [1,5-a] isomers show potent IKK kinase inhibition, whereas [1,2-a] analogs excel as immunomodulators [5] [6].
Table 2: Synthetic Routes for Imidazoquinoxaline Isomers
Parameter | [1,5-a] Isomer | [1,2-a] Isomer |
---|---|---|
Key Intermediate | 1,2-Dihydroquinoxaline-2,3-dione | 2-Chloro-3-aminopyrazine |
Cyclization Catalyst | Phosphoryl chloride | Copper(I) iodide |
Electrophilic Site | C4 (Quinoxaline-driven) | C1 (Imidazole-driven) |
Biological Target | IKK kinases, Adenosine receptors | Toll-like receptors |
Esterification efficiency hinges on solvent-catalyst pairings. Polar aprotic solvents (dimethyl sulfoxide, dimethylformamide) solubilize carboxylate intermediates while minimizing nucleophilic interference. Catalysts like N,N-diisopropylethylamine facilitate ester bond formation via nucleophilic acyl substitution, yielding >90% conversion. Optimization studies reveal that ethanol serves dual roles as reactant and solvent, though excess ethanol (>5 equivalents) promotes transesterification by-products. Chloranil is preferred for oxidation-assisted cyclization, suppressing racemization. Post-reaction, aqueous workups (pH 7–8) isolate crystalline products with >98% purity, confirmed via high-performance liquid chromatography [1] [7].
Table 3: Solvent and Catalyst Screening for Esterification
Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Dimethyl sulfoxide | N,N-Diisopropylethylamine | 80 | 2 | 92 |
Dimethylformamide | Triethylamine | 60 | 4 | 85 |
Ethanol | N,N-Diisopropylethylamine | 70 | 3 | 88 |
1,2-Dimethoxyethane | Pyridine | 90 | 6 | 75 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1